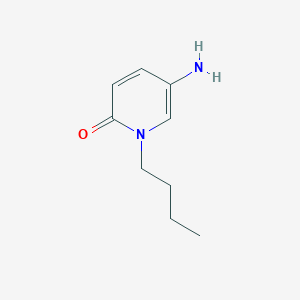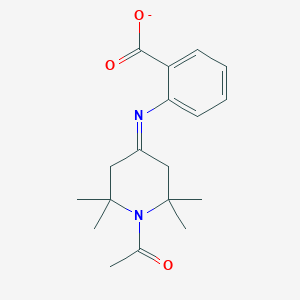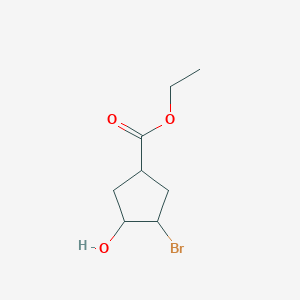![molecular formula C12H19NS B13059971 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a 3-methylbutyl group attached to the fourth position of the thienopyridine core adds to its structural uniqueness. Thienopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch dihydropyridine synthesis is a well-known method for preparing pyridine derivatives, which can be adapted for thienopyridine synthesis . This method typically involves the condensation of aldehydes, ammonia, and β-ketoesters in the presence of a catalyst.
Industrial Production Methods
Industrial production of thienopyridines, including this compound, often utilizes continuous flow reactors and advanced catalytic systems to enhance yield and efficiency . The use of shape-selective catalysts, such as ZSM-5 zeolites, has been reported to improve the selectivity and conversion rates in the synthesis of pyridine derivatives .
化学反应分析
Types of Reactions
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted thienopyridines, depending on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural features . Molecular docking studies have shown that thienopyridines can bind to active sites of enzymes, influencing their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Known for its anticancer activities and ability to inhibit tubulin polymerization.
2-Pyridyl derivatives: Commonly used in cross-coupling reactions and as ligands in coordination chemistry.
Uniqueness
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique fused ring system and the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC 名称 |
4-(3-methylbutyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-9(2)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,3-5,7H2,1-2H3 |
InChI 键 |
SZUPCWNTOCXYAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1C2=C(CCN1)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



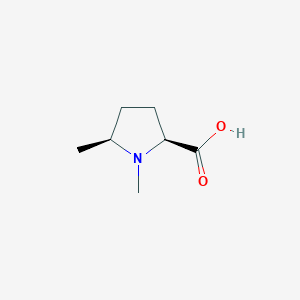
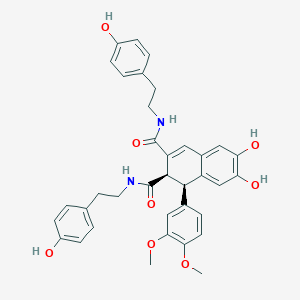



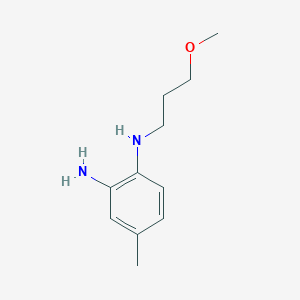
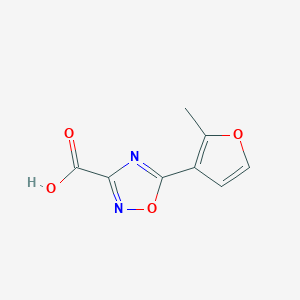
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
